Ganoderenic Acid D

Overview

Description

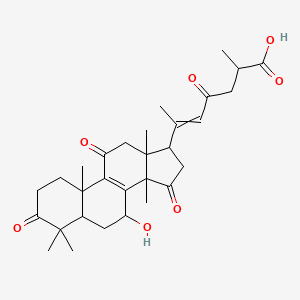

Ganoderenic Acid D is a natural product found in Gloeophyllum odoratum . It is a triterpene identified from the effective compounds of Ganoderma lucidum extract (GLE) . It is the major active component of Ganoderma lucidum .

Synthesis Analysis

The biosynthesis of Ganoderenic Acid D has been studied in engineered yeast . The elucidation of its biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .Molecular Structure Analysis

The molecular formula of Ganoderenic Acid D is C30H40O7 . The exact mass is 512.28 and the molecular weight is 512.643 . The structure of Ganoderenic Acid D contains total 80 bond(s); 40 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 7 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 ketone(s) .Chemical Reactions Analysis

The physicochemical properties of Ganoderenic Acid D were characterized by transmission electron microscopy, dynamic light scattering, X-ray powder diffraction, and Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis

The computed properties of Ganoderenic Acid D include a molecular weight of 512.6 g/mol, XLogP3-AA of 2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 5, Exact Mass of 512.27740361 g/mol, Monoisotopic Mass of 512.27740361 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 37, Formal Charge of 0, and Complexity of 1170 .Scientific Research Applications

Structural Analysis : Ganoderenic Acid D was isolated from the fungus Ganoderma lucidum and its structure was determined using spectral data and chemical interconversions (Komoda et al., 1985).

Anti-Cancer Properties : A study on the anti-cancer pharmacological mechanisms of Ganoderma lucidum extract, which includes Ganoderenic Acid D, demonstrated its potential in inhibiting tumor growth. The study also explored the regulation mechanisms of this compound on tumor cells (Zhao & He, 2018).

Cytotoxic Effects : Research has shown that Ganoderenic Acid D exhibits cytotoxic effects against various human carcinoma cell lines, suggesting its potential in cancer treatment (Ruan et al., 2014).

Inhibitory Effects on Aldose Reductase : Ganoderenic Acid D, along with other related compounds, has been found to inhibit human aldose reductase in vitro, which is significant for managing complications of diabetes (Fatmawati, Shimizu, & Kondo, 2010).

Metabolism Analysis : A study identified the metabolites of Ganoderic Acid D through liquid chromatography and mass spectrometry, providing insights into its metabolic pathways and excretion routes, which are crucial for understanding its pharmacokinetics (Cheng et al., 2012).

Isolation and Purification Techniques : Advanced techniques like counter-current chromatography have been employed for the isolation and purification of Ganoderenic Acid D from Ganoderma lucidum, enhancing the efficiency and purity of the compound for research and potential therapeutic use (Cheng et al., 2012).

Quality Control in Commercial Products : The concentration and quality of Ganoderenic Acid D, along with other triterpenoids, have been studied for quality control in commercial products derived from Ganoderma lucidum (Yeung et al., 2021).

Safety And Hazards

The safety data sheet for Ganoderenic Acid D advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWQYLZHPPFHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316109 | |

| Record name | Ganoderenic acid d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 76378890 | |

CAS RN |

100665-43-8 | |

| Record name | Ganoderenic acid d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100665-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderenic acid d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)